molecular formula C20H23NO2 B12824340 Zanthosimuline CAS No. 155416-20-9

Zanthosimuline

Cat. No.: B12824340
CAS No.: 155416-20-9
M. Wt: 309.4 g/mol
InChI Key: VMCDFWKTDCXEJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Zanthosimuline and its analogues can be synthesized from simple starting materials. The synthesis typically involves the formation of the pyranoquinoline core, followed by functionalization to introduce the prenyl side chain. One common synthetic route involves the cyclization of appropriate precursors under acidic conditions, often using reagents like tin(IV) chloride (SnCl4) in anhydrous dichloromethane .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve optimizing the synthetic route for large-scale production. This would include scaling up the reaction conditions, ensuring the availability of starting materials, and implementing purification techniques to obtain high yields of the compound.

Chemical Reactions Analysis

Types of Reactions

Zanthosimuline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinolone derivatives, while reduction can yield various reduced forms of the pyranoquinoline core .

Mechanism of Action

The mechanism of action of zanthosimuline involves its interaction with fungal cell membranes, leading to increased permeability and eventual cell death. The compound targets specific enzymes and pathways within the fungal cells, disrupting their normal function and inhibiting growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Zanthosimuline stands out due to its potent antifungal properties and relatively low toxicity against human cells compared to other antifungal agents like carbendazim . Its ability to maintain efficacy while reducing toxicity makes it a unique and valuable compound in both research and practical applications.

Properties

CAS No.

155416-20-9

Molecular Formula

C20H23NO2

Molecular Weight

309.4 g/mol

IUPAC Name

2,6-dimethyl-2-(4-methylpent-3-enyl)pyrano[3,2-c]quinolin-5-one

InChI

InChI=1S/C20H23NO2/c1-14(2)8-7-12-20(3)13-11-16-18(23-20)15-9-5-6-10-17(15)21(4)19(16)22/h5-6,8-11,13H,7,12H2,1-4H3

InChI Key

VMCDFWKTDCXEJZ-UHFFFAOYSA-N

Canonical SMILES

CC(=CCCC1(C=CC2=C(O1)C3=CC=CC=C3N(C2=O)C)C)C

melting_point

127 - 128 °C

physical_description

Solid

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.